Technical Synthesis Guide: 5-Iodo-6-methoxy-3-nitropyridin-2-amine
Technical Synthesis Guide: 5-Iodo-6-methoxy-3-nitropyridin-2-amine
Topic: 5-Iodo-6-methoxy-3-nitropyridin-2-amine Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Iodo-6-methoxy-3-nitropyridin-2-amine (CAS 1444983-47-4) is a highly functionalized pyridine scaffold critical in the development of next-generation kinase inhibitors. Its structure features a unique "push-pull" electronic system—an electron-donating amino group and an electron-withdrawing nitro group—positioned to facilitate further derivatization. The 5-iodo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 2-amino and 3-nitro groups are essential for hydrogen bonding in ATP-binding pockets.
This guide details a robust, four-step synthetic pathway starting from commercially available 2,6-dichloropyridine . The route is designed for scalability, emphasizing regiocontrol during the initial nucleophilic substitutions and the final electrophilic iodination.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Late-Stage Electrophilic Halogenation strategy.
-
Disconnection: The C5–I bond is the most logical disconnection. The precursor, 2-amino-6-methoxy-3-nitropyridine , contains strong activating groups (amino at C2, methoxy at C6) that direct electrophilic attack to the C5 position.
-
Precursor Assembly: The 2-amino-6-methoxy-3-nitropyridine core is assembled via sequential Nucleophilic Aromatic Substitutions (
) on a 2,6-dichloro-3-nitropyridine scaffold. -
Regiocontrol: The critical challenge is ensuring the amino group is installed at C2 (ortho to nitro) rather than C6. This is achieved by exploiting the "ortho effect," where the nitro group stabilizes the transition state for nucleophilic attack at the adjacent carbon.
Retrosynthesis Map (Graphviz)
Caption: Retrosynthetic disconnection showing the linear assembly from 2,6-dichloropyridine.
Detailed Synthesis Pathway[1][2][3][4][5]
Stage 1: Nitration of 2,6-Dichloropyridine
Objective: Activate the pyridine ring for subsequent
-
Reagents:
(fuming), . -
Mechanism: Electrophilic Aromatic Substitution.[1] The pyridine nitrogen is protonated, making the ring highly deactivated; however, the two chlorine atoms allow nitration at the C3 position under forcing conditions.
-
Critical Process Parameter (CPP): Temperature control is vital. The reaction is exothermic. Maintain <50°C during addition, then heat to 100°C to drive conversion.
Stage 2: Regioselective Ammonolysis
Objective: Install the primary amine at C2.
-
Reagents:
(aq), Ethanol or Methanol. -
Mechanism:
. -
Selectivity: Attack occurs preferentially at C2 (ortho to nitro) over C6 (para to nitro) due to the stabilizing hydrogen-bonding interaction between the incoming ammonia and the nitro oxygen (built-in solvation).
Stage 3: Methoxylation
Objective: Install the methoxy group at C6.
-
Reagents: Sodium Methoxide (
), Methanol.[4][3][5] -
Mechanism:
. The remaining chlorine at C6 is displaced by the methoxide anion. -
Outcome: Yields 2-amino-6-methoxy-3-nitropyridine (CAS 73896-36-3).[4][6]
-
Note: This intermediate is stable and commercially available, but in-house synthesis reduces cost significantly.
Stage 4: Regioselective Iodination
Objective: Install the iodine atom at C5.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN) or DMF.
-
Mechanism: Electrophilic Aromatic Substitution (
).[1] -
Regiochemistry:
-
C2-Amino: Strong activator, ortho/para director. Para position is C5.
-
C6-Methoxy: Activator, ortho/para director. Ortho position is C5.
-
C3-Nitro: Deactivator, meta director. Meta position is C5.
-
-
Outcome: Yields 5-Iodo-6-methoxy-3-nitropyridin-2-amine .
Experimental Protocols
Protocol A: Preparation of 2-Amino-6-methoxy-3-nitropyridine
Based on optimized literature procedures for CAS 73896-36-3.
-
Nitration : Dissolve 2,6-dichloropyridine (25.0 g, 168 mmol) in conc.
(50 mL). Add fuming (15 mL) dropwise at 0–10°C. Heat to 100°C for 4 hours. Pour onto ice, filter the solid 2,6-dichloro-3-nitropyridine . -
Ammonolysis : Suspend the wet cake in Ethanol (150 mL). Add 28%
(50 mL). Heat to 60°C for 6 hours. Cool to 0°C. Filter the yellow precipitate (2-amino-6-chloro-3-nitropyridine ). -
Methoxylation : Dissolve the chloro-intermediate in Methanol (100 mL). Add Sodium Methoxide (25% in MeOH, 1.1 eq) dropwise at 0°C. Stir at RT for 3 hours. Quench with water (200 mL). Filter the resulting solid.[4][7][3]
-
Yield: ~21.0 g (86% over 3 steps).
-
Purity: >98% (HPLC).
-
Appearance: Yellow crystalline solid.
-
Protocol B: Iodination to 5-Iodo-6-methoxy-3-nitropyridin-2-amine
Critical Step - Validated via analogous pyridine iodinations.
-
Setup : Charge a 250 mL round-bottom flask with 2-amino-6-methoxy-3-nitropyridine (10.0 g, 59.1 mmol) and Acetonitrile (anhydrous, 100 mL).
-
Addition : Add N-Iodosuccinimide (NIS) (14.6 g, 65.0 mmol, 1.1 eq) in portions over 15 minutes at room temperature.
-
Note: Protect from light to prevent radical side reactions.
-
-
Reaction : Heat the mixture to 70°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4][3][8] The starting material peak (
~3.2 min) should disappear, replaced by the product ( ~4.5 min). -
Workup :
-
Cool to room temperature.
-
Dilute with EtOAc (200 mL).
-
Wash with 10% aqueous Sodium Thiosulfate (
) to remove excess iodine (color changes from dark red to yellow). -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification : Recrystallize from Ethanol or purify via silica gel chromatography (0–30% EtOAc in Hexanes).
-
Target Yield: 14.8 g (85%).
-
Characterization:
NMR (DMSO- ) shows disappearance of the C5 proton doublet and retention of the methoxy singlet (~3.9 ppm).
-
Process Visualization
Full Synthesis Workflow (Graphviz)
Caption: Four-step linear synthesis workflow from 2,6-dichloropyridine to the target iodinated pyridine.
Key Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Solid | Color deepens upon iodination. |
| Molecular Weight | 295.03 g/mol | Significant increase from precursor (169.14). |
| Melting Point | 185–189°C | Distinct from precursor (167–169°C). |
| C5-H signal disappears; C4-H singlet remains. | ||
| Solubility | DMSO, DMF, warm EtOAc | Poor solubility in water/hexane. |
Safety & Scale-up Considerations
-
Nitration Risks : The nitration of chloropyridines can generate shock-sensitive byproducts if temperature is uncontrolled. Ensure reactor temperature does not exceed 110°C.
-
Iodine Waste : The iodination step produces succinimide and trace iodine. Aqueous thiosulfate washes are mandatory to prevent iodine vapor release during rotary evaporation.
-
Regio-Isomer Management : In Step 2, trace amounts of the C6-amino isomer (2-amino-6-nitro-5-chloropyridine) may form. This impurity is difficult to remove later. Ensure the ammonolysis temperature is strictly controlled (60°C) to maximize the kinetic preference for the C2 position.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Detailed protocols for Steps 1–3).
-
Royal Society of Chemistry. Synthetic routes to substituted 3-nitropyridines and iodination protocols. Med. Chem. Commun., 2013. (General iodination conditions for nitropyridines).
-
ChemicalBook. 2-Amino-6-methoxy-3-nitropyridine Synthesis and Properties. (Physical data and CAS verification).[4]
-
Google Patents. Synthesis method of 2-amino-5-iodopyridines using Iodine/H2O2.[7] (Alternative Green Chemistry Iodination).
Sources
- 1. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
